molecular formula C11H18O2 B1198849 Decahydro-2-naphthoic acid CAS No. 13032-41-2

Decahydro-2-naphthoic acid

Cat. No.: B1198849
CAS No.: 13032-41-2
M. Wt: 182.26 g/mol
InChI Key: MYVFQFVSXKPBEM-UHFFFAOYSA-N
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Description

Decahydro-2-naphthoic acid is a saturated carboxylic acid derived from naphthalene. It is part of the naphthenic acids family, which are complex mixtures of cycloaliphatic carboxylic acids. This compound is characterized by its fully hydrogenated naphthalene ring structure, making it a significant intermediate in various chemical processes .

Mechanism of Action

Target of Action

Decahydro-2-naphthoic acid, also known as decahydronaphthalene-2-carboxylic acid, is primarily involved in the anaerobic degradation of naphthalene . The compound’s primary targets are the enzymes involved in this degradation pathway .

Mode of Action

The compound interacts with its targets by undergoing a series of reduction reactions . These reactions are specific to the aromatic ring of the compound . The activation reaction involves the addition of a C1 unit, comparable to the formation of 2-naphthoic acid in anaerobic naphthalene degradation .

Biochemical Pathways

This compound is part of a new metabolic pathway for the anaerobic degradation of naphthalenes . This pathway proceeds via the reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 109°c at 14 mmhg and density of 0996 g/mL at 25°C, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the formation of reduced 2-naphthoic acid derivatives, including tetrahydro-, octahydro-, and this compound . These compounds are consistently identified in supernatants of cultures grown with either naphthalene, 2-methylnaphthalene, or tetralin .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of specific electron acceptors, trace metals, and competition for substrates from non-degrading microbes . These factors shape the microbial communities capable of degrading the compound .

Biochemical Analysis

Biochemical Properties

Decahydro-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs). It is a key intermediate in the metabolic pathway of naphthalene degradation. The compound interacts with several enzymes and proteins, including those involved in the reduction of aromatic rings. For instance, it is formed through a series of hydrogenation reactions catalyzed by specific enzymes that sequentially reduce naphthalene to this compound . These interactions are crucial for the breakdown of complex aromatic structures into simpler, more manageable forms.

Cellular Effects

This compound influences various cellular processes, particularly in microorganisms involved in the biodegradation of PAHs. It affects cell signaling pathways and gene expression related to the degradation of aromatic compounds. The presence of this compound in cells indicates active metabolic processes aimed at reducing and cleaving aromatic rings . This compound’s role in cellular metabolism is pivotal for the detoxification and utilization of naphthalene and similar compounds.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the reduction of naphthalene. This process includes multiple hydrogenation steps, each facilitated by specific enzymes that target the aromatic ring system . The compound acts as an intermediate, eventually leading to the cleavage of the ring structure and further degradation into simpler molecules. This mechanism is analogous to the benzoyl-coenzyme A pathway observed in the degradation of monoaromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under anaerobic conditions but can undergo degradation when exposed to aerobic environments. Long-term studies have shown that this compound can persist in anaerobic cultures, indicating its role as a stable intermediate in the degradation pathway . Its stability and activity can be influenced by various environmental factors, including the presence of specific electron acceptors and microbial communities .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s impact varies with different concentrations. At lower doses, this compound may facilitate the degradation of naphthalene without causing significant toxicity. At higher doses, however, it could potentially lead to adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in the anaerobic degradation pathway of naphthalene. This pathway includes the initial carboxylation of naphthalene to form 2-naphthoic acid, followed by a series of hydrogenation reactions that reduce the aromatic ring system . The compound serves as a central intermediate, facilitating the breakdown of complex PAHs into simpler molecules that can be further metabolized by microorganisms. Enzymes such as reductases and dehydrogenases play crucial roles in these metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound is essential for its role in the degradation pathway, ensuring that it reaches the appropriate enzymatic sites for further processing.

Subcellular Localization

This compound is primarily localized within the cytoplasm of cells involved in the anaerobic degradation of naphthalene. Its activity and function are influenced by its subcellular localization, which is directed by specific targeting signals and post-translational modifications . The compound’s presence in the cytoplasm ensures its accessibility to the enzymes required for its reduction and further degradation, facilitating efficient metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-2-naphthoic acid can be synthesized through the hydrogenation of 2-naphthoic acid. This process involves the reduction of the aromatic ring system of 2-naphthoic acid through a series of hydrogenation reactions. The hydrogenation typically requires a catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors where naphthalene is first converted to 2-naphthoic acid, followed by its hydrogenation to this compound. The reaction conditions are optimized to ensure complete hydrogenation and high yield .

Chemical Reactions Analysis

Types of Reactions: Decahydro-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydro-2-naphthoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully hydrogenated structure, which makes it more stable and less reactive compared to its partially hydrogenated counterparts. This stability is advantageous in various industrial applications where a stable intermediate is required .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFQFVSXKPBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349665
Record name Decahydro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13032-41-2
Record name Decahydro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13032-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name decahydronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Decahydro-2-naphthoic acid in anaerobic environments?

A: this compound is a key intermediate in the anaerobic degradation pathway of naphthalene and its derivatives, like 2-methylnaphthalene, by sulfate-reducing bacteria. [, , ] This compound is not directly consumed from the environment but is produced by the bacteria during the breakdown of these polycyclic aromatic hydrocarbons.

Q2: How is this compound formed during anaerobic naphthalene degradation?

A: Research suggests that this compound is formed through a series of reductions. Initially, naphthalene is carboxylated to 2-naphthoic acid. [] This molecule then undergoes stepwise aromatic ring reduction, resulting in the formation of tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and finally, this compound. [, ]

Q3: What happens to this compound after it is formed?

A: While the complete degradation pathway is not fully elucidated, studies indicate that this compound is further metabolized through ring cleavage. [] One identified ring cleavage product contains all the carbon atoms from the original 2-naphthoic acid structure, suggesting a pathway leading to saturated compounds with a cyclohexane ring. [] Further research is needed to fully characterize the downstream metabolites and the enzymes involved in these reactions.

Q4: Are there any environmental factors affecting the formation of this compound?

A: Research on similar compounds like palmitic acid and this compound-8-14C suggests that environmental factors such as temperature, dissolved oxygen concentration, and phosphate levels can significantly influence the rate of degradation of naphthenic acids, a group of compounds structurally similar to this compound. [, ] These factors likely also play a role in the formation and degradation of this compound in anaerobic environments, but further research is needed for confirmation.

Q5: What are the analytical techniques used to identify this compound?

A: this compound and its precursors are typically identified using gas chromatography-mass spectrometry (GC-MS). [, ] This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing structural information about the metabolites. Additionally, high-resolution GC-MS can be used for more precise identification of the compounds and their elemental composition. []

Q6: What are the implications of understanding the anaerobic degradation pathway involving this compound?

A: Unraveling the complete pathway of anaerobic naphthalene degradation, including the role of this compound, is crucial for developing effective bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons. [, ] Further research can help optimize conditions for bioremediation and identify novel enzymes involved in this degradation process.

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